Hexadecan-2-YL sulfate
Description
Properties
CAS No. |
192590-39-9 |
|---|---|
Molecular Formula |
C16H33O4S- |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
hexadecan-2-yl sulfate |
InChI |
InChI=1S/C16H34O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)20-21(17,18)19/h16H,3-15H2,1-2H3,(H,17,18,19)/p-1 |
InChI Key |
XVCBXKRXOMMOAL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)OS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecan-2-YL sulfate can be synthesized through the sulfation of hexadecan-2-ol. The process typically involves the reaction of hexadecan-2-ol with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as pyridine or dioxane. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired sulfate ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous sulfation processes. These processes use specialized reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The sulfation reaction is followed by neutralization and purification steps to obtain the pure sulfate ester.
Chemical Reactions Analysis
Structural Characteristics and Reactivity
The compound’s molecular structure includes a sulfate ester group (-OSO₃H) attached to the second carbon of a hexadecane chain. Key identifiers include:
The sulfate group confers polarity to the otherwise hydrophobic alkyl chain, making it amphiphilic. This property enables participation in interfacial reactions, such as those observed at oil-water interfaces .
Hydrolysis and Acid-Catalyzed Reactions
Sulfate esters typically undergo hydrolysis under acidic or enzymatic conditions:
Microbial Biodegradation Pathways
Hexadecan-2-yl sulfate is likely metabolized by sulfate-reducing bacteria (SRB) and archaea, as observed in related alkane degradation studies:
Table 1: Key Microbial Degradation Findings
-
In anaerobic environments, Hadarchaeota may activate the alkyl chain via a radical mechanism, followed by β-oxidation and complete oxidation to CO₂ .
-
SRB like Desulfatibacillum aliphaticivorans produce alkylsuccinates from alkanes, suggesting analogous pathways for sulfate esters .
Interfacial and Catalyzed Reactions
At liquid-liquid interfaces, amphiphilic sulfates exhibit unique reactivity:
-
Epoxidation : In emulsions, hydrogen peroxide reacts with alkenes at interfaces; similar oxidative pathways may modify the alkyl chain .
-
Nucleophilic substitution : Iodide ions accumulate at oil-water interfaces, enhancing Sₙ2 reactivity with sulfate esters .
Stability and Environmental Fate
Scientific Research Applications
Microbiological Applications
Anaerobic Degradation of Alkanes:
Hexadecan-2-yl sulfate plays a significant role in the anaerobic degradation of long-chain alkanes. Research has shown that certain microorganisms, particularly sulfate-reducing bacteria, can utilize hexadecane and its derivatives as substrates for growth and energy production. For instance, studies have highlighted the metabolic pathways employed by Desulfatibacillum aliphaticivorans, which can degrade hexadecane anaerobically, producing various metabolites including this compound as intermediates .
Syntrophic Relationships:
The degradation of alkanes often involves syntrophic relationships between different microbial species. For example, hexadecane degradation is coupled with sulfate reduction, where the presence of this compound enhances the efficiency of these microbial communities in hydrothermal environments .
Pharmacological Applications
Prodrug Development:
this compound has been explored in the context of prodrug strategies aimed at enhancing drug delivery systems. Its lipid-like properties allow for improved membrane permeability, making it a candidate for developing lipid conjugates that can effectively deliver therapeutic agents such as tenofovir . The incorporation of this compound into drug formulations may enhance bioavailability while minimizing systemic side effects.
Anticancer Research:
Recent studies have investigated the potential of this compound derivatives in anticancer therapies. These compounds have shown promise in pharmacological screening assays aimed at identifying neuroprotective and anticancer activities. The ability to modulate cellular pathways through lipid conjugation could lead to novel therapeutic strategies for treating various cancers .
Environmental Applications
Bioremediation:
this compound is also relevant in environmental science, particularly in bioremediation efforts aimed at degrading hydrocarbons in polluted environments. Microorganisms capable of utilizing hexadecane as a carbon source play a crucial role in bioremediation processes, where this compound can serve as an intermediate product facilitating the breakdown of more complex hydrocarbons .
Bioemulsifiers Production:
Research has indicated that certain bacteria can produce bioemulsifiers from hexadecane and its derivatives, including this compound. These bioemulsifiers are beneficial for enhancing the solubility and biodegradation of hydrophobic compounds in contaminated water bodies .
Case Studies
Mechanism of Action
The mechanism of action of Hexadecan-2-YL sulfate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, where it helps stabilize mixtures of oil and water.
Comparison with Similar Compounds
Research Findings and Limitations
- Atmospheric Sulfate Contributions : While unrelated to this compound, studies on sulfate aerosols highlight the environmental persistence of sulfate ions, a property shared with alkyl sulfates under certain conditions.

- Toxicity Profiles : this compound’s long alkyl chain may reduce acute toxicity compared to shorter-chain sulfates (e.g., sodium lauryl sulfate), though data gaps exist. Hexaldehyde, a related aldehyde, demonstrates higher volatility and respiratory hazards .
Q & A
Basic: What are the optimal synthetic routes for Hexadecan-2-YL sulfate, and how do reaction conditions influence yield and purity?
Methodological Answer:
Synthesis typically involves sulfation of hexadecan-2-ol using sulfur trioxide or chlorosulfonic acid under controlled anhydrous conditions. Yield optimization requires monitoring temperature (20–40°C), stoichiometry (1:1.2 alcohol:sulfating agent), and reaction time (2–4 hours). Purity is assessed via thin-layer chromatography (TLC) and confirmed by NMR (e.g., δ = 201.0 ppm for carbonyl groups) and IR spectroscopy (e.g., 1698 cm for sulfate ester bonds). Contradictions in reported yields often stem from solvent polarity variations (e.g., dichloromethane vs. toluene) or residual moisture .
Basic: How should researchers characterize the physicochemical stability of this compound under varying pH and temperature conditions?
Methodological Answer:
Stability studies involve incubating the compound in buffered solutions (pH 2–12) at 25°C, 40°C, and 60°C for 1–4 weeks. Degradation is quantified using HPLC-UV (λ = 210 nm) and mass spectrometry. Hydrolysis rates increase under alkaline conditions (pH > 9) due to nucleophilic attack on the sulfate ester. Conflicting data in literature may arise from differences in buffer ionic strength or oxygen exposure during testing .
Advanced: What computational models are effective in predicting the biodegradation pathways of this compound in environmental matrices?
Methodological Answer:
Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can predict bond dissociation energies for sulfate ester cleavage. Molecular dynamics (MD) models incorporating soil or aqueous phase parameters (e.g., QSAR) validate microbial degradation pathways. Discrepancies between computational and experimental half-lives often relate to overlooked enzymatic specificity (e.g., sulfatase activity in Pseudomonas spp.) or incomplete environmental parameterization .
Advanced: How does the stereochemistry of this compound influence its surfactant properties and biological interactions?
Methodological Answer:
The 2-yl configuration creates a chiral center, affecting micelle formation (critical micelle concentration, CMC) and membrane permeability. Compare enantiomers using polarimetry and circular dichroism (CD). Biological activity assays (e.g., hemolysis in erythrocytes) reveal stereospecific interactions with lipid bilayers. Contradictory CMC values in studies may stem from impurities in enantiomeric resolution or inconsistent temperature control during measurements .
Basic: What analytical techniques are most reliable for quantifying this compound in complex mixtures?
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode provides high specificity. Calibration curves (0.1–100 µg/mL) in matrices like serum or wastewater require deuterated internal standards (e.g., d-Hexadecan-2-YL sulfate) to correct for matrix effects. Gas chromatography (GC) is unsuitable due to low volatility unless derivatized (e.g., silylation) .
Advanced: How can researchers resolve contradictions in reported toxicity profiles of this compound across in vitro and in vivo models?
Methodological Answer:
Meta-analysis of existing data should account for variables:
- In vitro: Cell line specificity (e.g., HepG2 vs. HEK293), exposure time (acute vs. chronic), and assay endpoints (MTT vs. LDH release).
- In vivo: Species differences in metabolic pathways (e.g., cytochrome P450 activity in rodents vs. humans).
Use systematic review frameworks (PRISMA) to identify methodological biases, such as inconsistent dosing regimes or solvent carriers (e.g., DMSO vs. ethanol) .
Advanced: What strategies mitigate interfacial tension artifacts when studying this compound in multiphase systems?
Methodological Answer:
Dynamic surface tension measurements (pendant drop tensiometry) at equilibrium (30–60 min) reduce kinetic artifacts. For emulsions, use fluorescence microscopy with Nile Red staining to track phase boundaries. Contradictions in interfacial tension values often arise from impurities (e.g., unreacted hexadecan-2-ol) or inadequate equilibration times .
Basic: How should researchers design experiments to evaluate the aquatic toxicity of this compound?
Methodological Answer:
Follow OECD Test Guidelines 201 (algae growth inhibition) and 202 (Daphnia magna immobilization). Prepare stock solutions in reconstituted freshwater (pH 7.8 ± 0.2) and validate concentrations via LC-MS. Control for dissolved organic carbon (DOC) interference by filtering samples (0.45 µm). Discrepancies in EC values may reflect algal species sensitivity (e.g., Pseudokirchneriella subcapitata vs. Chlorella vulgaris) .
Advanced: What mechanistic insights explain the catalytic degradation of this compound by metal-organic frameworks (MOFs)?
Methodological Answer:
Characterize MOF-adsorbate interactions via in situ FTIR and X-ray absorption spectroscopy (XAS). DFT simulations identify binding sites (e.g., Zr clusters in UiO-66) and transition states for sulfate ester cleavage. Conflicting degradation efficiencies in literature may arise from MOF defects or competitive adsorption of co-contaminants (e.g., humic acid) .
Basic: What protocols ensure reproducibility in synthesizing and characterizing this compound derivatives?
Methodological Answer:
Document all variables: solvent purity (HPLC-grade), stirring rate (200–400 rpm), and drying methods (lyophilization vs. vacuum oven). Share raw spectral data (NMR, IR) in open-access repositories. Reproducibility issues often stem from unrecorded ambient humidity or incomplete reagent degassing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

